molecular formula C14H17N3O4 B12273084 (6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid

(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid

Cat. No.: B12273084
M. Wt: 291.30 g/mol
InChI Key: YEJJBLXWPYPKOZ-UHFFFAOYSA-N
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Description

(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted benzenes.

    Introduction of the tert-Butoxycarbonyl Group: This step usually involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Attachment of the Acetic Acid Moiety: This can be done through alkylation reactions using appropriate alkyl halides or through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or ketones.

    Reduction: This might reduce the indazole ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indazole ketones, while substitution could introduce various functional groups onto the indazole ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid would depend on its specific biological target. Generally, indazole derivatives can interact with various enzymes or receptors, modulating their activity. This interaction might involve binding to the active site of an enzyme or acting as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    Indazole-3-acetic acid: A simpler analog without the tert-butoxycarbonyl group.

    Indazole-3-carboxylic acid: Another analog with a carboxylic acid group at a different position.

    Boc-protected indazole derivatives: Compounds with similar protective groups but different substituents.

Uniqueness

(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid is unique due to the presence of both the tert-butoxycarbonyl-protected amino group and the acetic acid moiety. This combination can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-indazol-3-yl]acetic acid

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-8-4-5-9-10(6-8)16-17-11(9)7-12(18)19/h4-6H,7H2,1-3H3,(H,15,20)(H,16,17)(H,18,19)

InChI Key

YEJJBLXWPYPKOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=NNC(=C2C=C1)CC(=O)O

Origin of Product

United States

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